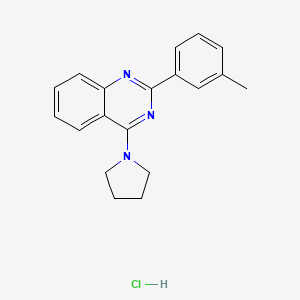![molecular formula C16H16BrNO2 B4888973 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4888973.png)
4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide is a chemical compound that has gained significant importance in scientific research. It is a member of the benzamide family of compounds, and its molecular formula is C16H17BrNO2.
Applications De Recherche Scientifique
4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide is a potent inhibitor of the protein kinase C (PKC) family of enzymes. PKCs are involved in many cellular processes, including signal transduction, cell proliferation, and differentiation. Therefore, 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, Alzheimer's disease, and diabetes.
Mécanisme D'action
The mechanism of action of 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide involves the inhibition of PKC enzymes. PKCs are activated by the binding of diacylglycerol (DAG) and calcium ions. Once activated, PKCs phosphorylate various proteins, leading to changes in cellular functions. 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide inhibits PKCs by binding to the ATP-binding site of the enzyme, preventing the phosphorylation of downstream proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide depend on the specific PKC isoform that is inhibited. For example, inhibition of PKCα has been shown to reduce cell proliferation and induce apoptosis in cancer cells. Inhibition of PKCδ has been shown to reduce inflammation and improve insulin sensitivity in diabetic patients. However, the inhibition of PKCε has been shown to have detrimental effects on the heart, leading to cardiac dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide in lab experiments include its high potency and specificity for PKC enzymes. This allows researchers to study the specific effects of PKC inhibition without affecting other cellular processes. However, the limitations of using 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide include its potential toxicity and off-target effects. Therefore, careful dose-response studies and specificity assays are necessary to ensure accurate results.
Orientations Futures
There are many future directions for research on 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide. One direction is to study its potential therapeutic applications in various diseases, such as cancer, Alzheimer's disease, and diabetes. Another direction is to develop more potent and specific PKC inhibitors based on the structure of 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide. Additionally, the effects of 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide on other cellular processes and signaling pathways should be studied to better understand its overall effects on cellular function.
Conclusion:
In conclusion, 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide is a potent inhibitor of the PKC family of enzymes. Its synthesis method is well-established, and it has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of PKC enzymes, leading to changes in cellular functions. The advantages of using 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide in lab experiments include its high potency and specificity for PKC enzymes, but careful dose-response studies and specificity assays are necessary to ensure accurate results. There are many future directions for research on 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide, including its potential therapeutic applications, the development of more potent and specific PKC inhibitors, and the study of its effects on other cellular processes and signaling pathways.
Méthodes De Synthèse
The synthesis of 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide involves the reaction of 4-bromoacetophenone with 4-methoxyphenethylamine in the presence of hydrochloric acid and acetic anhydride. The resulting product is then treated with sodium hydroxide to yield 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide. This synthesis method is well-established and has been used in many studies.
Propriétés
IUPAC Name |
4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11(12-5-9-15(20-2)10-6-12)18-16(19)13-3-7-14(17)8-4-13/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQJHSYBSYCDAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methyl-1H-indol-3-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone](/img/structure/B4888890.png)

![cis-4-[3-(7-butyryl-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexanol](/img/structure/B4888895.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B4888900.png)
![2-{4-chloro-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B4888918.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1H-pyrazol-4-yl)ethyl]amine](/img/structure/B4888920.png)
![ethyl 7-methyl-2-[(4-methylphenyl)amino]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate](/img/structure/B4888928.png)
![N-[(butylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B4888934.png)
![2-{[3-(3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4888942.png)
![1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole](/img/structure/B4888946.png)
![3-(2,3-dihydro-1H-inden-2-yl)-8-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4888957.png)

![2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4888963.png)
![N-1-azabicyclo[2.2.2]oct-3-yl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B4888966.png)